Toxopyrimidine

Vitamin B6 antagonism GABA metabolism Convulsion mechanism

Procure authentic Toxopyrimidine (CAS 73-67-6) for precise GABA depletion studies. Unlike generic GAD inhibitors (e.g., hydrazine, DL-penicillamine), Toxopyrimidine uniquely decreases brain GABA levels, ensuring seizure outcomes attributable to specific neurochemical depletion. It serves as a critical positive control for Castrix-induced convulsion prevention. Using a substitute compromises experimental reproducibility and SAR baseline comparison.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 73-67-6
Cat. No. B121795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToxopyrimidine
CAS73-67-6
Synonyms2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine;  2-Methyl-4-amino-5-pyrimidinemethanol;  2-Methyl-5-hydroxymethyl-6-aminopyrimidine;  2-Methyl-6-amino-5-hydroxymethylpyrimidine;  4-Amino-2-methyl-5-hydroxymethylpyrimidine;  4-Amino-2-methyl-5-pyrimidinemeth
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CO
InChIInChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)
InChIKeyVUTBELPREDJDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toxopyrimidine (CAS 73-67-6) Procurement Guide: Core Identity as a Vitamin B6 Antagonist and Pyrimidine Scaffold


Toxopyrimidine (CAS 73-67-6), chemically designated as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a heterocyclic organic compound characterized by a pyrimidine ring substituted at positions 2, 4, and 5 with methyl, amino, and hydroxymethyl groups, respectively [1][2]. It functions as a vitamin B6 antagonist and is an intermediate in the thiamine biosynthetic pathway [1]. Its molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol [2]. The compound appears as a white to off-white solid with a melting point range of 193-200°C [1][2].

Why Toxopyrimidine (CAS 73-67-6) Cannot Be Replaced by Generic Pyrimidines or Other Vitamin B6 Antagonists


Despite sharing a pyrimidine core and a vitamin B6 antagonism mechanism, Toxopyrimidine (CAS 73-67-6) cannot be generically substituted due to its distinct effects on GABA metabolism and seizure induction [1][2]. While other antivitamin B6 agents like hydrazine and DL-penicillamine also inhibit glutamate decarboxylase (GAD), they produce divergent and even opposite effects on brain GABA levels, leading to fundamentally different neurochemical outcomes and convulsive profiles [1][2]. Furthermore, Toxopyrimidine exhibits unique anticonvulsant interactions against Castrix-induced seizures, a property not shared by all convulsant agents [3]. These quantifiable differences underscore the necessity of using authentic Toxopyrimidine for reproducible and interpretable experimental results.

Quantitative Differentiation Evidence for Toxopyrimidine (CAS 73-67-6) vs. Closest Analogs


Toxopyrimidine vs. Hydrazine and DL-Penicillamine: Divergent Effects on Brain GABA Levels

In a direct head-to-head comparison in mouse brain, Toxopyrimidine (TXP) caused a slight decrease in GABA levels, whereas hydrazine caused a marked increase, and DL-penicillamine (DL-PeA) had no effect, despite all three compounds inhibiting glutamate decarboxylase (GAD) [1]. This demonstrates that Toxopyrimidine's net effect on GABA is fundamentally different from that of two other known convulsant antivitamin B6 agents.

Vitamin B6 antagonism GABA metabolism Convulsion mechanism

Toxopyrimidine as an Anticonvulsant Against Castrix-Induced Seizures: A Unique Functional Interaction

In a study of Castrix-induced convulsions, Toxopyrimidine, at subconvulsant doses, demonstrated an anticonvulsant action and prevented the increase in pyridoxamine phosphate levels caused by Castrix. In contrast, thiosemicarbazide and penicillamine, which did not have an anticonvulsant action, also did not prevent the Castrix-induced biochemical changes [1]. This shows a functional dichotomy among convulsant agents where Toxopyrimidine can paradoxically act as an anticonvulsant in a specific context.

Anticonvulsant screening Rodenticide mechanism Vitamin B6 metabolism

Toxopyrimidine vs. 2-Methylmercapto-6-amino-5-hydroxymethylpyrimidine: Differential In Vivo Toxicity and Antagonism Profile

A 1959 study directly compared Toxopyrimidine (OMP) with its structural analog 2-methylmercapto-6-amino-5-hydroxymethylpyrimidine. While the methylmercapto compound was found to antagonize vitamin B6 in E. coli culture, in mice it showed no competition with Toxopyrimidine and exhibited only weak toxicity [1]. This indicates that the thiol modification significantly alters the compound's in vivo pharmacological profile, despite structural similarity.

Thiomethyl pyrimidine analogs In vivo toxicity Vitamin B6 antagonism

Toxopyrimidine and 4-Deoxypyridoxine as Anticonvulsants: Shared Mechanism in a Specific Castrix Model

In the Castrix convulsion model, Toxopyrimidine, along with 4-deoxypyridoxine, semicarbazide, isonicotinic acid hydrazide, and aminooxyacetic acid, all demonstrated anticonvulsant activity at subconvulsant doses [1]. This places Toxopyrimidine within a select group of agents that can prevent Castrix-induced convulsions, while other convulsants like thiosemicarbazide and penicillamine were ineffective. This class-level inference suggests a specific mechanism of action related to the inhibition of pyridoxamine phosphate synthesis.

Pyridoxine antagonists Castrix model Anticonvulsant mechanism

Procurement-Driven Application Scenarios for Toxopyrimidine (CAS 73-67-6) Based on Verified Differentiation


Differentiating Convulsant Mechanisms in GABA Metabolism Research

For neuroscience laboratories investigating the nuanced roles of GABAergic inhibition in seizure generation, Toxopyrimidine (CAS 73-67-6) is the appropriate tool. Unlike hydrazine or DL-penicillamine, which elevate or fail to alter brain GABA levels despite GAD inhibition, Toxopyrimidine's unique profile of decreasing GABA allows for the modeling of a specific neurochemical end-state [1]. This ensures that experimental outcomes can be directly attributed to GABA depletion rather than other off-target effects common to generic GAD inhibitors. Procurement of authentic Toxopyrimidine is essential for reproducibility in these studies.

Anticonvulsant Screening Using the Castrix Model of Seizures

In pharmacology programs focused on developing novel anticonvulsant therapies targeting vitamin B6 metabolism, Toxopyrimidine serves as a critical positive control or tool compound. The evidence shows that at subconvulsant doses, Toxopyrimidine can prevent Castrix-induced convulsions, a property not shared by all convulsant agents [2]. Therefore, any new chemical entity intended to modulate the pyridoxamine phosphate synthesis pathway should be benchmarked against Toxopyrimidine in this well-defined in vivo model. Substitution with a generic B6 antagonist would invalidate the experimental comparison.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based Vitamin B6 Antagonists

For medicinal chemistry teams exploring the structural determinants of vitamin B6 antagonism and convulsant activity, Toxopyrimidine is an indispensable reference standard. The stark contrast in in vivo toxicity between Toxopyrimidine and its 2-methylmercapto analog demonstrates that minor modifications to the pyrimidine ring can profoundly alter pharmacological activity [3]. Therefore, any SAR study aiming to develop new agents with reduced toxicity or altered selectivity must include Toxopyrimidine as the baseline comparator to properly contextualize the activity of novel derivatives.

Reference Compound for Thiamine Biosynthesis Pathway Analysis

In biochemical and metabolic engineering research focused on the thiamine biosynthetic pathway, Toxopyrimidine is a key intermediate . Its well-characterized properties and commercial availability make it a suitable standard for quantifying pathway flux, enzyme activity, or metabolite accumulation. In this context, its identity and purity are critical; substitution with a close analog could lead to erroneous conclusions about pathway kinetics due to differences in enzyme recognition or metabolic stability. Procuring the authentic compound with a verified certificate of analysis ensures data integrity.

Technical Documentation Hub

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